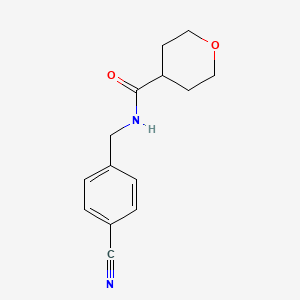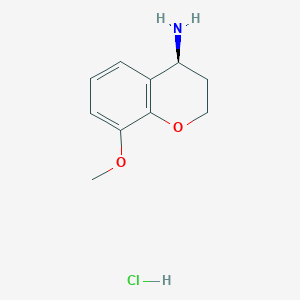
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp) is a derivative of lysine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 4-methoxytrityl (Mmt) protecting group at the epsilon-amino group of lysine. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps:
Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected with the 4-methoxytrityl (Mmt) group using 4-methoxytrityl chloride in the presence of a base.
Protection of the alpha-amino group: The alpha-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride.
Activation of the carboxyl group: The carboxyl group is activated by converting it to the pentafluorophenyl (OPfp) ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for Fmoc-Lys(Mmt)-OPfp typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes several types of reactions, including:
Substitution reactions: The Mmt group can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling reactions: The OPfp ester facilitates peptide bond formation with amino groups in the presence of a base.
Common Reagents and Conditions
Mmt group removal: 1% TFA in DCM or a mixture of DCM, trifluoroethanol (TFE), and acetic acid (AcOH) can be used to remove the Mmt group.
Peptide coupling: The OPfp ester reacts with amino groups in the presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Major Products
Deprotected lysine derivatives: Removal of the Mmt group yields Fmoc-Lys-OH.
Peptide products: Coupling reactions with the OPfp ester yield peptides with Fmoc-Lys(Mmt) residues.
Scientific Research Applications
Fmoc-Lys(Mmt)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: It is employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based therapeutics and vaccines.
Industry: It is utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Mmt)-OPfp involves the selective protection and deprotection of amino groups, facilitating the synthesis of peptides. The Fmoc group protects the alpha-amino group during peptide synthesis and is removed using a base like piperidine. The Mmt group protects the epsilon-amino group and is removed using mild acidic conditions. The OPfp ester activates the carboxyl group, enabling peptide bond formation with amino groups.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a 4-methyltrityl (Mtt) protecting group instead of Mmt.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for epsilon-amino protection.
Uniqueness
Fmoc-Lys(Mmt)-OPfp is unique due to its combination of protecting groups and the OPfp ester, which provides selective protection and efficient activation for peptide synthesis. The Mmt group offers mild deprotection conditions, making it suitable for synthesizing sensitive peptides.
Properties
Molecular Formula |
C47H39F5N2O5 |
|---|---|
Molecular Weight |
806.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)/t38-/m0/s1 |
InChI Key |
UVYYVGROLNAODX-LHEWISCISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)





![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)



![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
